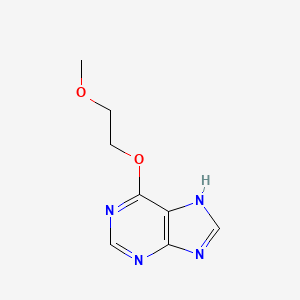
6-(2-Methoxyethoxy)-purine
Cat. No. B8321486
M. Wt: 194.19 g/mol
InChI Key: QLLDCRADAQNDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05374625
Procedure details


In an atmosphere of argon gas, lithium hydride (4.8 mg, 0.6 mmole) was added to a suspension of 2-amino-6-(2-methoxyethoxy)-purine (354.4 mg, 1.69 mmoles) in anhydrous DMF (15 ml). After stirring the mixture at room temperature for one hour, (3S,4S)-3,4-bis(benzoyloxymethyl)-7-oxabicyclo[4.1.0]-heptane (310.4 mg, 0.85 mmole) was added, and the reaction was further continued at 140° C. for 1.5 hours. Then, while cooling the reaction mixture, 0.2M phosphate buffer solution (pH 7.0) was added thereto and the mixture was stirred for a while, and then the mixture was subjected to extraction with ethyl acetate. The extract solution was washed with water, washed with saturated aqueous solution of sodium chloride and dried on anhydrous sodium sulfate, and then the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography to obtain 2-amino-9-[1R,2R,4S,5S)-4,5-bis(benzoyloxymethyl)-2-hydroxycyclohexyl]-6-(2-methoxyethoxy)-purine (320 mg, Yield 65.6%).



Name
(3S,4S)-3,4-bis(benzoyloxymethyl)-7-oxabicyclo[4.1.0]-heptane
Quantity
310.4 mg
Type
reactant
Reaction Step Two



Yield
65.6%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Li+].N[C:4]1[N:12]=[C:11]2[C:7]([NH:8][CH:9]=[N:10]2)=[C:6]([O:13][CH2:14][CH2:15][O:16][CH3:17])[N:5]=1.C(OC[C@@H]1[C@@H](COC(=O)C2C=CC=CC=2)CC2C(O2)C1)(=O)C1C=CC=CC=1.P([O-])([O-])([O-])=O>CN(C=O)C>[CH3:17][O:16][CH2:15][CH2:14][O:13][C:6]1[N:5]=[CH:4][N:12]=[C:11]2[C:7]=1[NH:8][CH:9]=[N:10]2 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Li+]
|
|
Name
|
|
|
Quantity
|
354.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)OCCOC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
(3S,4S)-3,4-bis(benzoyloxymethyl)-7-oxabicyclo[4.1.0]-heptane
|
|
Quantity
|
310.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC[C@H]1CC2OC2C[C@@H]1COC(C1=CC=CC=C1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring the mixture at room temperature for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction was further continued at 140° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for a while
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was subjected to extraction with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract solution was washed with water
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous solution of sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried on anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCOC1=C2NC=NC2=NC=N1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 320 mg | |
| YIELD: PERCENTYIELD | 65.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
